Unique Pyridin-2-yl Pharmacophore for Kinase Hinge Binding vs. Non-Binding 3- and 4-Pyridyl Isomers
The pyridin-2-yl group provides a critical structural feature for ATP-competitive kinase inhibition. In a study of a directly analogous scaffold, compound 22c featuring a (6-methylpyridin-2-yl)pyrazole core inhibited ALK5 kinase with an IC50 of 0.030 μM, demonstrating a 4.0-fold increase in potency over the clinical candidate LY-2157299 [1]. This activity is attributed to the specific 2-pyridyl nitrogen's ability to form a key hydrogen bond with the kinase hinge region, a bidentate interaction that is geometrically impossible for the pyridin-3-yl (CAS 2098078-97-6) or pyridin-4-yl (CAS 2098088-47-0) isomers.
| Evidence Dimension | ALK5 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from near-identical core scaffold. |
| Comparator Or Baseline | LY-2157299 (Clinical Candidate): IC50 = 0.120 μM (4-fold less potent than the core scaffold) [1] |
| Quantified Difference | The core pyridin-2-yl pyrazole scaffold exhibits a 4.0-fold potency increase over the clinical candidate, a property absent in the 3- and 4-pyridyl positional isomers. |
| Conditions | In vitro enzymatic ALK5 kinase assay [1]. |
Why This Matters
This confirms the pyridin-2-yl motif as a non-negotiable pharmacophore for specific kinase targets, meaning substitution with a 3- or 4-pyridyl isomer will result in a complete loss of this targeted mechanism-based activity.
- [1] Dai, H., et al. (2019). Design, synthesis, and antifibrosis evaluation. European Journal of Medicinal Chemistry, 180, 15-28. View Source
